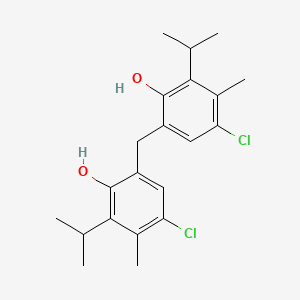
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) typically involves the reaction of 4-chloro-2-isopropyl-m-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with cell membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-chloro-6-methylphenol)
- 4,4’-Methylenebis(2-chloro-6-isopropylphenol)
- 6,6’-Methylenebis(4-chloro-2-methylphenol)
Uniqueness
6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50992-45-5 |
|---|---|
Molekularformel |
C21H26Cl2O2 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3 |
InChI-Schlüssel |
GHOQPLKDCJYBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C(C)C)O)CC2=CC(=C(C(=C2O)C(C)C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


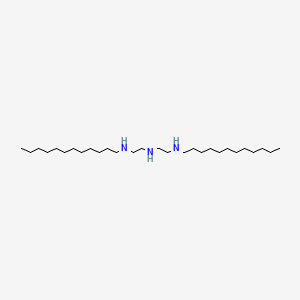
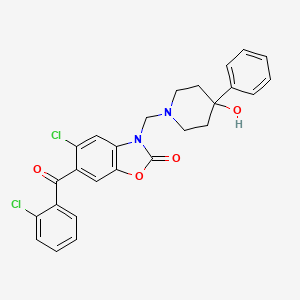
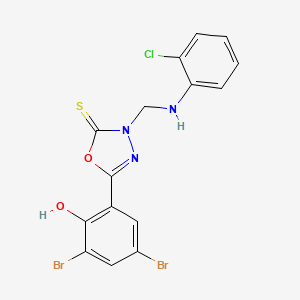
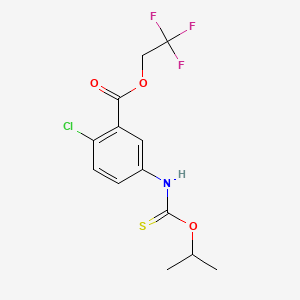
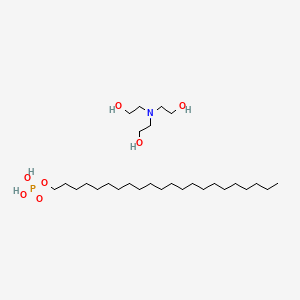
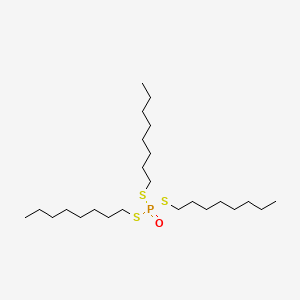
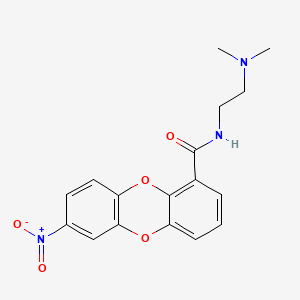
![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
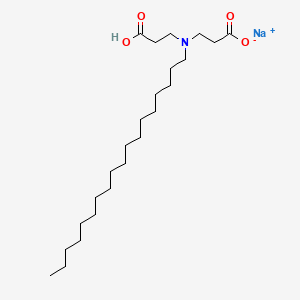
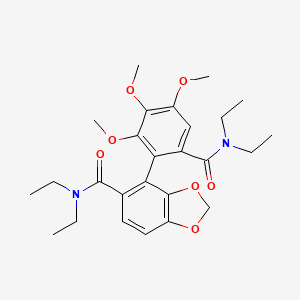
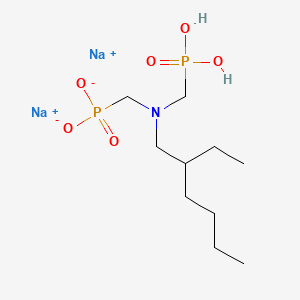
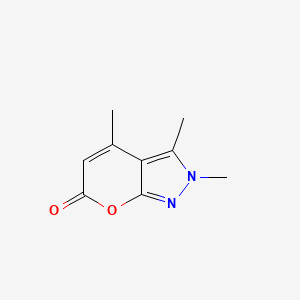
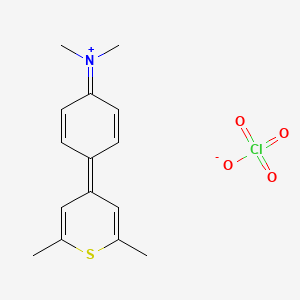
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
